3'-Chloro-4'-fluoro-4-hydroxy-biphenyl-3-carboxylic acid
Overview
Description
3’-Chloro-4’-fluoro-4-hydroxy-biphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H8ClFO3 It is a biphenyl derivative, characterized by the presence of chloro, fluoro, and hydroxy substituents on the biphenyl ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-fluoro-4-hydroxy-biphenyl-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4’-fluoro-4-hydroxy-biphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3’-Chloro-4’-fluoro-4-oxo-biphenyl-3-carboxylic acid.
Reduction: Formation of 3’-Chloro-4’-fluoro-4-hydroxy-biphenyl-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Chloro-4’-fluoro-4-hydroxy-biphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3’-Chloro-4’-fluoro-4-hydroxy-biphenyl-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. The hydroxy group can form hydrogen bonds, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
3’-Chloro-4’-fluoro-biphenyl-3-carboxylic acid: Lacks the hydroxy group, which may affect its reactivity and biological activity.
4’-Chloro-3’-fluoro-4-hydroxy-biphenyl-3-carboxylic acid: Similar structure but different substitution pattern, leading to variations in chemical properties.
3’-Chloro-4’-hydroxy-biphenyl-3-carboxylic acid: Lacks the fluoro group, which may influence its electronic properties and reactivity.
Uniqueness
3’-Chloro-4’-fluoro-4-hydroxy-biphenyl-3-carboxylic acid is unique due to the combination of chloro, fluoro, and hydroxy substituents on the biphenyl ring. This specific substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-2-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-6-8(1-3-11(10)15)7-2-4-12(16)9(5-7)13(17)18/h1-6,16H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLOIEVRGCIBIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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